5-Cl-AHPN
Description
5-Chloro-6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthalenecarboxylic acid (5-Cl-AHPN) is a synthetic adamantyl arotinoid (AdAr) derived from the parent compound AHPN (CD437). It belongs to the retinoid-related molecule (RRM) family, known for inducing apoptosis and inhibiting cancer cell proliferation through mechanisms independent of classical retinoid receptors (RARs/RXRs) . Key structural features include a 1-adamantyl group for enhanced lipophilicity and a chlorine substituent at position 5 on the naphthalene ring, which modulates its biological activity . 5-Cl-AHPN demonstrates potent anti-leukemic effects, particularly in acute myeloid leukemia (AML) and Jurkat T-cell models, with IC50 values in the low micromolar range (e.g., 3.13 μM in Jurkat cells) . Its primary mechanisms involve inhibition of IκB kinase (IKK) α/β, suppression of NF-κB signaling, and modulation of orphan nuclear receptors like SHP (small heterodimer partner) .
Properties
Molecular Formula |
C27H25ClO3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxyphenyl]-5-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H25ClO3/c28-25-21-5-2-20(26(30)31)10-18(21)1-4-22(25)19-3-6-24(29)23(11-19)27-12-15-7-16(13-27)9-17(8-15)14-27/h1-6,10-11,15-17,29H,7-9,12-14H2,(H,30,31) |
InChI Key |
COGZYQJUYQQUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C6=C(C=C5)C=C(C=C6)C(=O)O)Cl)O |
Synonyms |
5-Cl-AHPN 6-(3'-(1-adamantyl)-4'-hydroxyphenyl)-5-chloronaphthalenecarboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Cl-AHPC (4)
- Structural Differences : 3-Cl-AHPC features a chlorine substituent at position 3 on the naphthalene ring instead of position 5, altering its spatial interaction with molecular targets .
- Activity :
- Mechanism : Like 5-Cl-AHPN, it inhibits IKKα/β but may differentially regulate SHP-dependent pathways due to structural variations .
AHPN (CD437, 13)
AHPC (Adarotene, 15)
- Structural Differences : Contains a carboxylic acid group without halogen substitutions.
- Activity :
Comparison with Functionally Similar Compounds
MX781 (Chalcone Derivative)
Heterocyclic AdArs (8a, 10a)
- Structural Differences : Replace the chalcone group with five-membered heterocycles (e.g., thiazole in 8a, pyrazine in 10a) .
- Activity :
Key Research Findings and Data Tables
Table 1: Anti-Proliferative and Apoptotic Activities in Jurkat T Cells
| Compound | IC50 (μM) | Apoptosis Induction (Fold) | Key Structural Feature |
|---|---|---|---|
| 5-Cl-AHPN (14) | 3.13 | >40 | 5-Cl on naphthalene |
| 3-Cl-AHPC (4) | 2.19 | >40 | 3-Cl on naphthalene |
| AHPN (13) | >5.0 | 15–20 | No halogen substituent |
| MX781 (5) | >5.0 | 10–15 | Chalcone group |
| Thiazole 8a | 2.24 | >40 | Thiazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
